molecular formula C13H10O3 B1599294 2-(2-hydroxyphenyl)benzoic Acid CAS No. 4445-30-1

2-(2-hydroxyphenyl)benzoic Acid

Cat. No.: B1599294
CAS No.: 4445-30-1
M. Wt: 214.22 g/mol
InChI Key: LTDWHGJBVJGQKY-UHFFFAOYSA-N
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Description

2-(2-hydroxyphenyl)benzoic Acid is a useful research compound. Its molecular formula is C13H10O3 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

2-(2-Hydroxyphenyl)benzoic Acid, also known as salicylic acid, is a phenolic compound that plays a significant role in plant metabolism . It is a secondary metabolite in plants and is involved in various biochemical pathways .

Mode of Action

It is known to be involved in the shikimate and phenylpropanoid pathways, which are crucial for the biosynthesis of individual phenolic compounds . These pathways are interconnected with the metabolic pathways of primary metabolites in plant foods .

Biochemical Pathways

This compound is involved in the shikimate pathway for the biosynthesis of phenolic acids . This pathway is linked with the metabolic pathways of primary metabolites such as sugars or amino acids . The compound is also involved in the biosynthesis of hydroxybenzoic acids, hydroxycinnamic acids, its aldehydes, alcohols, and esters, coumarins, phenylethanoids, flavonoids, anthocyanidins, proanthocyanidins, tannins, lignans, and glycosides .

Pharmacokinetics

It is known that the compound is a secondary metabolite in plants, suggesting that it is metabolized and excreted by the plant’s metabolic system .

Result of Action

The result of the action of this compound is the production of a variety of phenolic compounds in plants . These compounds have been studied for their effects under different stresses . The compound’s action results in diverse metabolic reactions, contributing to the biosynthesis of other phenolic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the biosynthesis of secondary metabolites in foods may differ between plant species due to the difference in the nature of the plant . Additionally, plants growing under different environments and conditions also show differences in the metabolite profile .

Biochemical Analysis

Biochemical Properties

2-(2-hydroxyphenyl)benzoic Acid is known to participate in various biochemical reactions . It interacts with several enzymes, proteins, and other biomolecules, and these interactions are often characterized by the formation of hydrogen bonds due to the presence of hydroxyl groups . The compound’s aromatic ring structure also allows it to participate in π-π stacking interactions with other aromatic biomolecules .

Cellular Effects

The effects of this compound on cells are diverse and complex. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to modulate the activity of certain enzymes, potentially altering metabolic pathways within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s hydroxyl groups can form hydrogen bonds with other molecules, influencing their activity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes. It can interact with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

2-(2-hydroxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-12-8-4-3-6-10(12)9-5-1-2-7-11(9)13(15)16/h1-8,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDWHGJBVJGQKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407758
Record name 2-(2-hydroxyphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4445-30-1
Record name 2-(2-hydroxyphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Hydroxy-2-biphenylcarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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